4-Methyl-1-(2-thienyl)-1,3-pentanedione
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Overview
Description
4-Methyl-1-(2-thienyl)-1,3-pentanedione is an organic compound that belongs to the class of thienyl ketones. This compound features a thienyl group attached to a pentanedione backbone, making it an interesting subject for various chemical studies. The presence of both a thienyl ring and a diketone structure provides unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-thienyl)-1,3-pentanedione typically involves the reaction of 2-thiophenecarboxaldehyde with acetylacetone in the presence of a base. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and dehydration steps. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base, with the reaction being carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification process typically includes recrystallization or column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-thienyl)-1,3-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
4-Methyl-1-(2-thienyl)-1,3-pentanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-thienyl)-1,3-pentanedione involves its interaction with various molecular targets. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, while the diketone moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiophene: Similar structure but lacks the diketone moiety.
Thiophene-2-carboxaldehyde: Contains a formyl group instead of a diketone.
4-Methyl-2-thiophenecarboxylic acid: Similar thienyl ring but with a carboxylic acid group.
Uniqueness
4-Methyl-1-(2-thienyl)-1,3-pentanedione is unique due to the presence of both a thienyl ring and a diketone structure. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
30984-27-1 |
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Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-methyl-1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-7(2)8(11)6-9(12)10-4-3-5-13-10/h3-5,7H,6H2,1-2H3 |
InChI Key |
XRTHXGCCCJCFGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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